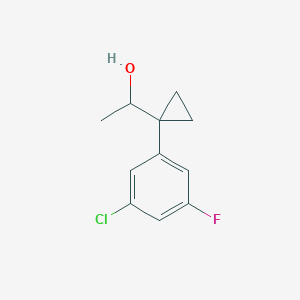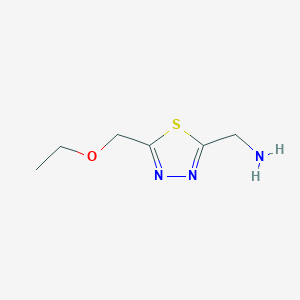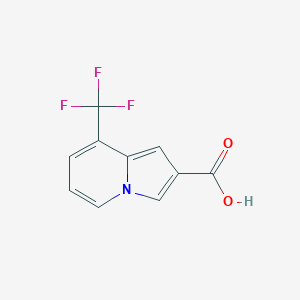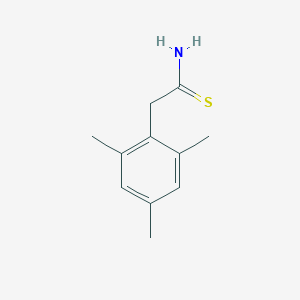![molecular formula C9H20Cl2N2 B13586660 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride is a chemical compound with a unique structure that combines a cyclobutane ring with a pyrrolidine moiety
准备方法
The synthesis of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency .
化学反应分析
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or tetrahydrofuran, and controlled temperatures ranging from -20°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
相似化合物的比较
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride can be compared with similar compounds such as:
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol: This compound has a hydroxyl group instead of an amine, leading to different reactivity and applications.
Cyclobutanone derivatives: These compounds share the cyclobutane ring but differ in their substituents, affecting their chemical properties and uses.
Pyrrolidine derivatives: Compounds with the pyrrolidine moiety but different ring structures or substituents, offering a range of functionalities and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C9H20Cl2N2 |
|---|---|
分子量 |
227.17 g/mol |
IUPAC 名称 |
1-(pyrrolidin-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9(4-3-5-9)8-11-6-1-2-7-11;;/h1-8,10H2;2*1H |
InChI 键 |
GHLXRQLZRUJRSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2(CCC2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-2-[4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13586593.png)



![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B13586639.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)

